molecular formula C24H24N2O5 B11317240 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317240
M. Wt: 420.5 g/mol
InChI Key: SAJSRJPQUKEKRH-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of benzoxazine and chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazine ring through a cyclization reaction. This is followed by the introduction of the butyl group and the chromene moiety through a series of substitution and condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, such as using amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropanecarboxamide

Uniqueness

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of benzoxazine and chromene structures. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the presence of the chromene moiety may enhance its ability to interact with certain biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H24N2O5/c1-4-5-10-26-18-11-16(7-9-20(18)30-13-22(26)28)25-24(29)21-12-19(27)17-8-6-14(2)15(3)23(17)31-21/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,25,29)

InChI Key

SAJSRJPQUKEKRH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C

Origin of Product

United States

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